![molecular formula C10H9ClN2O2 B1288904 6-氯-1H-吡咯并[2,3-b]吡啶-2-甲酸乙酯 CAS No. 287384-84-3](/img/structure/B1288904.png)
6-氯-1H-吡咯并[2,3-b]吡啶-2-甲酸乙酯
描述
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound that is part of a broader class of pyrrolopyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The compound itself serves as an intermediate in the synthesis of more complex molecules, which can exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives often involves the reaction of various starting materials with nucleophilic reagents. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into pyrano[2,3-b]pyridine derivatives using different reagents such as malononitrile and acetic anhydride . Another related synthesis involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, leading to the formation of pyrrole derivatives . These methods highlight the versatility of nucleophilic substitution reactions in constructing the pyrrolopyridine core.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, was determined by single-crystal X-ray diffraction, revealing two independent molecules in the asymmetric unit . Such structural analyses are crucial for understanding the conformation and potential reactivity of these compounds.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates react with O-nucleophiles to afford phenoxymethyl and methoxymethyl derivatives, and with N-nucleophiles to provide dihydropyrrolo[3,4-c]pyridin-3-ones . Additionally, reactions with ammonia and primary amines yield substituted dihydropyrrolo[3,4-c]pyridin-7-ones . These reactions demonstrate the reactivity of the chloromethyl group in facilitating nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, ethyl, and methoxy groups can affect the compound's thermal stability, solubility, and reactivity . The intramolecular hydrogen bonding observed in some derivatives can also impact their chemical behavior and interaction with other molecules . Understanding these properties is essential for the development of new compounds with desired characteristics for specific applications.
科学研究应用
吡咯并吡啶衍生物的化学和性质
对吡咯并吡啶衍生物的化学和性质的全面综述突出了它们在化学各个分支中的重要性。这些化合物,包括 2,2'-吡啶-2,6-二基双(1H-苯并咪唑) 和 2,2'-吡啶-2,6-二基双(1,3-苯并噻唑),表现出广泛的性质,如光谱特征、结构、磁性以及生物和电化学活性。综述提出了对未知类似物的潜在研究领域,表明了对 6-氯-1H-吡咯并[2,3-b]吡啶-2-甲酸乙酯和相关化合物的研究有前途 (Boča, Jameson, & Linert, 2011).
激酶抑制剂和吡唑并[3,4-b]吡啶
另一个探索领域是激酶抑制剂的开发,其中吡唑并[3,4-b]吡啶由于能够以多种模式与激酶的铰链区结合而成为一种多功能支架。该支架被用于多家公司和大学的专利中,针对广泛的激酶活性。鉴于结构相似性,6-氯-1H-吡咯并[2,3-b]吡啶-2-甲酸乙酯也可能是新型抑制剂设计的重点,突出了药物发现和开发的潜力 (Wenglowsky, 2013).
吡咯烷衍生物在药物发现中的应用
对相关杂环化合物吡咯烷的进一步研究揭示了其在药物化学中广泛应用于开发人类疾病的治疗方法。吡咯烷环在分子中的引入增强了药效团探索、立体化学和三维覆盖。这篇综述表明,包括与吡咯并吡啶结构相关的衍生物在设计具有选择性生物活性的化合物中至关重要,指出了 6-氯-1H-吡咯并[2,3-b]吡啶-2-甲酸乙酯的潜在研究和应用领域 (Li Petri 等人,2021 年).
属性
IUPAC Name |
ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOFYLZHQBTQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619126 | |
| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287384-84-3 | |
| Record name | Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

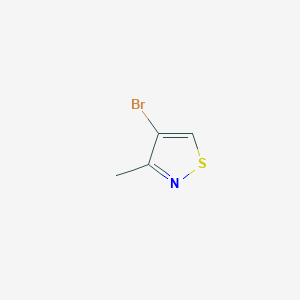


![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)


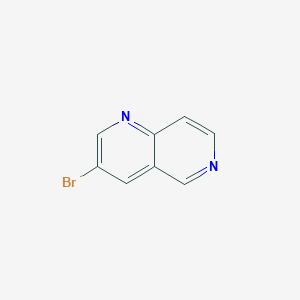

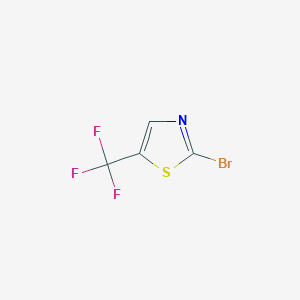
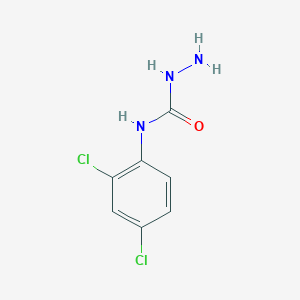
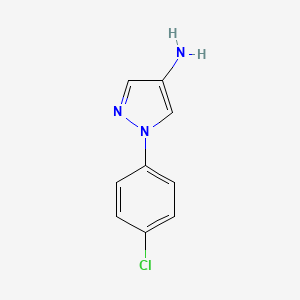

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)